molecular formula C10H8O4S B8533483 5-Hydroxy-2-naphthalenesulfonic acid CAS No. 16500-22-4

5-Hydroxy-2-naphthalenesulfonic acid

Cat. No.: B8533483
CAS No.: 16500-22-4
M. Wt: 224.23 g/mol
InChI Key: GDBANHJMXDZUNE-UHFFFAOYSA-N
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Description

Contextual Significance within Naphthalene (B1677914) Sulfonate Chemistry

Naphthalenesulfonates, a class of organic compounds derived from naphthalene, are of considerable industrial importance. chemspider.com These compounds are formed by the sulfonation of naphthalene, a process that introduces one or more sulfonic acid groups onto the naphthalene ring. wikipedia.org The position of these sulfonic acid groups, along with the presence of other substituents, determines the specific properties and applications of the resulting compound.

The versatility of naphthalenesulfonates is evident in their wide range of applications. They are utilized as surfactants, dispersants, and wetting agents in various industries, including textiles, agriculture, and construction. wikipedia.org In the construction industry, for example, naphthalene sulfonates are key components of superplasticizers, which are additives used to improve the workability of concrete. chemspider.com Furthermore, aminonaphthalenesulfonic acids, a related family of compounds, are crucial precursors in the synthesis of numerous azo dyes. chemspider.com

Within this broad context, 5-Hydroxy-2-naphthalenesulfonic acid emerges as a specialized yet important member of the naphthalene sulfonate family. Its hydroxyl group provides a reactive site for further chemical modifications, making it a valuable building block in organic synthesis. The primary application of this compound lies in its role as an intermediate in the production of dyes and pigments. ontosight.ai The specific positioning of the hydroxyl and sulfonic acid groups on the naphthalene ring influences the color and fastness properties of the dyes derived from it.

Historical Trajectories of Research and Development in Naphthalenesulfonic Acids

The history of naphthalenesulfonic acids is intrinsically linked to the rise of the synthetic dye industry in the 19th century. nih.gov The discovery that coal tar, a byproduct of coal gas production, could be a source of valuable aromatic compounds like naphthalene opened up new avenues for chemical synthesis. epa.gov Early research focused on understanding the sulfonation of naphthalene, a reaction that was found to be highly sensitive to reaction conditions such as temperature.

Chemists discovered that varying the temperature of the sulfonation reaction could lead to the formation of different isomers of naphthalenesulfonic acid. For instance, the sulfonation of naphthalene at lower temperatures tends to produce naphthalene-1-sulfonic acid, while higher temperatures favor the formation of the more stable naphthalene-2-sulfonic acid. wikipedia.org This ability to selectively produce different isomers was a critical development, as the properties and subsequent reactivity of the isomers differ significantly.

The early 20th century saw the commercialization of naphthalenesulfonates as some of the first synthetic surfactants. wikipedia.org Compounds like alkyl naphthalene sulfonates proved to be effective wetting and dispersing agents, finding use in textile processing and other applications. nih.gov This period marked a significant expansion in the industrial applications of naphthalene-derived chemicals beyond the dye industry.

Research into hydroxynaphthalenesulfonic acids, including this compound, was a natural progression of this work. The introduction of a hydroxyl group provided a new functional handle for chemists to create a wider variety of dyes with different colors and properties. The development of methods for the synthesis of specific isomers of hydroxynaphthalenesulfonic acids was a key area of research, as the position of the hydroxyl and sulfonic acid groups has a profound impact on the final properties of the dye. While the synthesis of many naphthalenesulfonic acid derivatives has been challenging, often requiring harsh reaction conditions and resulting in low yields, modern advancements, such as microwave-assisted synthesis, have led to more efficient and milder production methods. nih.govacs.org

Properties

CAS No.

16500-22-4

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

5-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O4S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6,11H,(H,12,13,14)

InChI Key

GDBANHJMXDZUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways of 5 Hydroxy 2 Naphthalenesulfonic Acid

Regioselective Synthesis of 5-Hydroxy-2-naphthalenesulfonic Acid Isomers

The regioselective synthesis of specific isomers of hydroxynaphthalenesulfonic acids is critically dependent on the precise control of reaction conditions, primarily temperature and the nature of the sulfonating agent. The synthesis typically begins with the sulfonation of a naphthol precursor.

For this compound, the starting material is 1-naphthol (B170400) (α-naphthol). The sulfonation of naphthalene (B1677914) and its derivatives is a reversible reaction, where the position of the sulfonic acid group (-SO₃H) is governed by kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the sulfonic acid group is preferentially introduced at the α-position (e.g., position 4, para to the hydroxyl group) due to the lower activation energy of this pathway.

Thermodynamic Control: At higher temperatures (typically above 150-160°C), the reaction is under thermodynamic control. chemicalbook.com The initially formed α-sulfonic acid isomer can undergo desulfonation and re-sulfonation, leading to the formation of the more sterically favored and thermodynamically stable β-sulfonic acid isomer, such as the desired 2-sulfonic acid. chemicalbook.comprepchem.com

The synthesis of Naphthalene-2-sulfonic acid from naphthalene, for instance, involves sulfonation at 160-166°C to favor the beta-isomer. chemicalbook.com A similar principle applies to the sulfonation of 1-naphthol to achieve the 2-sulfonic acid derivative. The hydroxyl group's activating effect also directs the substitution, making the control of conditions paramount to achieving the desired this compound isomer with high purity.

Reaction ParameterConditionPrimary Product TypeRationale
TemperatureLow (e.g., <120°C)α-sulfonic acid isomer (Kinetic Product)Lower activation energy for substitution at the alpha position.
TemperatureHigh (e.g., >160°C)β-sulfonic acid isomer (Thermodynamic Product)Isomerization to the more stable beta position occurs via reversible sulfonation. chemicalbook.com
Sulfonating AgentConcentrated H₂SO₄Standard sulfonationCommonly used agent for introducing the -SO₃H group.
Sulfonating AgentOleum (H₂SO₄ + SO₃)More vigorous sulfonationUsed for less reactive substrates or to drive the reaction to completion.

Innovative Derivatization Strategies of this compound

The presence of two distinct functional moieties, the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, makes this compound a versatile platform for synthesizing a wide range of derivatives.

Azo coupling is a cornerstone reaction for this class of compounds, forming the basis of many azo dyes. organic-chemistry.org In this electrophilic aromatic substitution reaction, this compound acts as the "coupling component." wikipedia.org

The reaction mechanism involves the attack of an electrophilic aryldiazonium cation (Ar-N₂⁺) on the electron-rich naphthalene ring. The hydroxyl group is a powerful activating group, significantly increasing the nucleophilicity of the ring and directing the substitution to the ortho and para positions. In the case of this compound, the diazonium ion typically attacks at the position ortho to the hydroxyl group, as the para position is part of the adjacent fused ring. The reaction is highly pH-dependent, generally proceeding best in mildly acidic or neutral conditions. organic-chemistry.org

Diazonium Salt PrecursorCoupling ComponentResulting Product ClassSignificance
AnilineThis compoundMonoazo DyeFoundation for simple colorants.
Sulfanilic acidThis compoundAnionic Monoazo DyeWater-soluble dyes for textiles.
5-amino-2-((4-aminophenyl)amino)benzenesulfonic acid6-amino-4-hydroxy-2-naphthalenesulfonic acidComplex Azo DyeUsed in various industrial applications for vibrant colors. ontosight.ai

Both the hydroxyl and sulfonic acid groups serve as handles for further chemical modification, enabling the synthesis of a diverse array of functional molecules.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo standard reactions such as etherification (e.g., Williamson ether synthesis) to form alkoxy derivatives or esterification to produce esters. These modifications can alter the compound's solubility, electronic properties, and reactivity.

Reactions of the Sulfonic Acid Group: The sulfonic acid moiety is a gateway to other sulfur-containing functional groups. It can be converted into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive intermediate that can be readily converted into sulfonamides (-SO₂NR₂) by reaction with amines or sulfonate esters (-SO₂OR) by reaction with alcohols. These derivatives are important in medicinal chemistry and material science.

Modern applications increasingly involve the incorporation of this compound and its derivatives into larger macromolecular structures.

Polymerization: Naphthalenesulfonic acids can undergo condensation polymerization with aldehydes, most commonly formaldehyde (B43269). This process creates naphthalene sulfonic acid formaldehyde condensates, which are widely used as superplasticizers in concrete, dispersants for dyes, and tanning agents. researchgate.net The polymerization links the naphthalene units through methylene (B1212753) bridges, creating anionic polymers with useful surfactant properties. researchgate.net Similarly, derivatives like 7-amino-4-hydroxy-2-naphthalene sulphonic acid can be polymerized through oxidative methods to form conjugated polymers with semiconducting properties. uludag.edu.tr

Covalent Integration: The functional groups of hydroxynaphthalenesulfonic acids allow for their covalent attachment to various substrates, creating functionalized materials. For instance, related compounds like 4-amino-3-hydroxy-1-naphthalenesulfonic acid have been successfully grafted onto the surface of graphene oxide. rsc.org The carboxylic acid groups on the graphene oxide edges react to form amide bonds, demonstrating a powerful method for creating hybrid materials that combine the properties of both components. rsc.org

Reaction Kinetic and Mechanistic Investigations of this compound Transformations

Understanding the kinetics and mechanisms of reactions involving hydroxynaphthalenesulfonic acids is crucial for optimizing synthetic processes and predicting their behavior in various applications. Studies on related isomers provide insight into the types of investigations performed.

For example, the proton-transfer kinetics of photoexcited 7-hydroxy-1-naphthalenesulfonic acid have been evaluated using steady-state and pulsed-source fluorimetries. nih.gov Such studies measure the rates of proton dissociation from the hydroxyl group in the excited state. The research found that the rate constant for dissociation decreases as the composition of the solvent changes from water to formamide, providing mechanistic insights into how the solvent cage affects the Grotthuss proton-transfer mechanism. nih.gov These advanced spectroscopic techniques are essential for elucidating the fundamental reaction pathways and transient intermediates involved in the transformations of these molecules.

Green Chemistry Approaches in the Synthesis of Naphthalenesulfonic Acids

Traditional sulfonation methods often rely on large excesses of concentrated or fuming sulfuric acid, leading to significant acid waste and environmental concerns. Green chemistry principles are being applied to mitigate these issues.

Innovations in this area focus on several key strategies:

Solvent Recycling: One approach involves using organic acids as a reaction medium instead of an excess of sulfuric acid. A patented green synthesis method for 4-nitro-2,7-naphthalene disulfonic acid utilizes an organic acid as a solvent that can be recovered and reused, dramatically reducing wastewater generation. google.com

Alternative Catalysts: Research is ongoing into the use of solid acid catalysts, which can be easily separated from the reaction mixture and recycled, offering a cleaner alternative to homogeneous acid systems.

Process Optimization: Minimizing the ratio of sulfonating agent to substrate and optimizing reaction conditions (temperature, pressure, and time) can improve yield and selectivity while reducing waste. For instance, a method for preparing 2-amino-5-naphthol-1,7-disulfonic acid from a hydroxynaphthalenesulfonic acid precursor uses manganese dioxide and sodium pyrosulfite under controlled pH and temperature, achieving high purity. google.com

These approaches aim to make the synthesis of naphthalenesulfonic acids and their derivatives more sustainable by reducing hazardous waste, improving energy efficiency, and utilizing renewable resources.

Spectroscopic and Structural Elucidation Studies of 5 Hydroxy 2 Naphthalenesulfonic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5-Hydroxy-2-naphthalenesulfonic acid, offering a non-destructive means to probe its intricate chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For derivatives of naphthalenesulfonic acid, ¹H and ¹³C NMR spectra provide definitive evidence for structural assignments. In the ¹H NMR spectrum of a related compound, 1-hydroxy-4-sulfo-2-naphthoic acid, the aromatic protons exhibit distinct chemical shifts and coupling constants that allow for unambiguous assignment to their respective positions on the naphthalene (B1677914) ring system. scispace.com For instance, the proton adjacent to the hydroxyl group is typically observed at a different chemical shift compared to the protons on the sulfonated ring. Two-dimensional NMR techniques, such as NOESY, can further confirm spatial relationships between protons. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Naphthalenesulfonic Acid Derivative (Note: Data is illustrative and based on a similar compound, 1-hydroxy-4-sulfo-2-naphthoic acid) scispace.com

ProtonChemical Shift (ppm)Coupling Constant (Hz)
H-38.25J₃,₅ = 0.7 Hz
H-58.15J₅,₆ = 8.5 Hz, J₅,₇ = 1.3 Hz
H-67.65J₆,₇ = 7.5 Hz
H-77.80J₇,₈ = 8.4 Hz
H-88.50J₈,₆ = 1.7 Hz

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. In naphthol derivatives, characteristic vibrational frequencies can be assigned to specific molecular motions. ias.ac.inias.ac.in

Key vibrational modes for compounds like this compound include:

O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretching: Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. americanpharmaceuticalreview.com

S=O stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonate group (SO₃) are expected in the 1030-1070 cm⁻¹ and 1170-1220 cm⁻¹ regions, respectively.

C=C stretching: Vibrations of the naphthalene ring system give rise to a series of bands in the 1400-1600 cm⁻¹ region. americanpharmaceuticalreview.com

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental bands observed in the IR and Raman spectra.

Table 2: Characteristic Vibrational Frequencies for Naphthalene Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050
Ring C-C Stretch1610, 1595
C-H Bending1160, 890
S=O Asymmetric Stretch~1200
S=O Symmetric Stretch~1050

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the π → π* transitions of the naphthalene ring system are primarily responsible for the observed absorption bands.

UV-Vis spectroscopy is also a valuable tool for studying tautomerism, the interconversion of structural isomers. wikipedia.orglibretexts.org In solution, this compound can potentially exist in equilibrium between its enol and keto forms. These tautomers will have distinct electronic structures and, therefore, different UV-Vis absorption spectra. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. sonar.chbeilstein-journals.org For instance, studies on the related compound 5-hydroxy-2′-deoxycytidine have utilized UV spectroscopy to monitor pH-dependent deprotonation events, which are related to its tautomeric behavior. nih.gov

The absorption spectrum of a similar compound, 5-aminonaphthalene-2-sulfonic acid, exhibits characteristic peaks that can be attributed to the electronic transitions within the naphthalene system.

Table 3: Illustrative UV-Vis Absorption Maxima for Naphthalene Derivatives (Note: Data is representative and can vary with substitution and solvent)

Transitionλmax (nm)
π → π~280
π → π~330

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure of a compound reveals its conformation and packing in the solid state. For naphthalenesulfonic acid derivatives, X-ray diffraction studies can confirm the planar nature of the naphthalene ring system and the geometry of the sulfonate and hydroxyl groups. mdpi.com Intermolecular hydrogen bonds involving the hydroxyl and sulfonate groups are expected to play a significant role in the crystal packing of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular formula of C₁₀H₈O₄S.

Furthermore, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for impurity profiling. ajrconline.orgnih.govlcms.cz These methods separate complex mixtures and provide mass spectral data for each component, allowing for the identification and quantification of process-related impurities and degradation products. thermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the elemental composition determination of unknown impurities. thermofisher.com

Theoretical and Computational Chemistry of 5 Hydroxy 2 Naphthalenesulfonic Acid and Its Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 5-Hydroxy-2-naphthalenesulfonic acid, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or other solutes.

These simulations can reveal the preferred three-dimensional structures (conformations) of the molecule in different environments. By simulating the molecule's behavior in a solvent, such as water, researchers can observe how the solvent molecules arrange themselves around the solute and how intermolecular hydrogen bonds are formed and broken. This is particularly relevant for understanding the solubility and solution-phase behavior of this compound.

Structure-Property Relationship Modeling (excluding biological activity)

Structure-Property Relationship (SPR) modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. chemrxiv.org For this compound and its derivatives, computational methods can be used to calculate a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.

By correlating these descriptors with experimentally determined properties (e.g., solubility, melting point, or reactivity), quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with specific desired characteristics. The focus here is strictly on non-biological properties. For example, QSPR could be used to predict the thermal stability or conductivity of polymers incorporating sulfonated naphthalenes. nbinno.com

Research Applications in Chemical and Materials Science

Advanced Dye Chemistry Research utilizing 5-Hydroxy-2-naphthalenesulfonic Acid Derivatives

Derivatives of this compound are instrumental in the research and development of high-performance dyes. The presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the naphthalene (B1677914) core allows for a wide range of chemical modifications, making it a versatile platform for creating dyes with tailored properties.

Photostability and Photofading Mechanism Investigations of Azo Dyes

Azo dyes derived from this compound are a subject of intensive research to understand and improve their stability when exposed to light. The photofading of these dyes is a complex process influenced by the dye's molecular structure and its interaction with the environment.

A critical aspect of these investigations is the study of the azo-hydrazone tautomerism. The equilibrium between the azo and hydrazone forms can be influenced by substituents on the aromatic rings and the solvent environment. Research has shown that the two tautomeric forms can exhibit different photostability. For instance, studies on similar azo dyes have revealed that the hydrazone form is more susceptible to degradation by reactive oxygen species, such as singlet oxygen and hydroxyl radicals, under UV irradiation. The fading rate of some hydroxyazo dyes has been directly correlated with the ratio of the hydrazone to the azo content.

Detailed research findings on the photofading mechanisms are often presented in tabular format to compare the effects of different conditions or structural modifications.

Dye DerivativeTautomeric Form PredominanceKey Degradation SpeciesRelative Fading Rate
Derivative A (Electron-donating group)AzoDirect PhotoreductionSlower
Derivative B (Electron-withdrawing group)HydrazoneHydroxyl RadicalsFaster

Chromophore Design and Structure-Color Correlation in Naphthalenesulfonic Acid Dyes

The design of novel chromophores based on this compound is a key area of research for achieving specific colors and improving dye performance. The fundamental color of a dye is determined by its chromophore, which is the part of the molecule that absorbs light in the visible spectrum. The naphthalene ring system, combined with the azo group (-N=N-) in azo dyes, forms the basic chromophore.

Auxochromes, such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups present in this compound, play a crucial role in modifying the color and solubility of the dye. researchgate.net The hydroxyl group typically acts as a color enhancer (bathochromic shift), while the sulfonic acid group primarily imparts water solubility. researchgate.net Researchers systematically modify the structure of the dye molecule and study the resulting changes in the absorption spectrum to establish structure-color correlations. This allows for the rational design of dyes with desired hues.

The following table illustrates the effect of different auxochromes on the absorption maximum (λmax) of a hypothetical azo dye based on a naphthalenesulfonic acid core.

AuxochromePosition on Naphthalene Ringλmax (nm)Observed Color
-OH5480Orange
-NH₂5495Red-Orange
-OCH₃5475Yellow-Orange

Development of pH-Responsive Chromogenic Systems for Research Applications

The hydroxyl and sulfonic acid groups in derivatives of this compound make them interesting candidates for the development of pH-responsive chromogenic systems. scbt.comclearsynth.com The color of these dyes can change in response to variations in the pH of the solution. This property is due to the protonation or deprotonation of the acidic and basic functional groups in the dye molecule, which alters its electronic structure and, consequently, its light absorption properties.

Research in this area focuses on synthesizing dyes that exhibit a distinct and reversible color change over a specific pH range. These pH-responsive dyes can be used as visual pH indicators in various research applications, such as in titration or for monitoring pH changes in chemical reactions. The development of such systems involves tuning the pKa values of the functional groups through chemical modification to achieve the desired pH sensitivity range.

The performance of a newly synthesized pH-responsive dye is often characterized by its color change at different pH values.

pHColor of Dye Solution
2.0Red
4.0Orange
6.0Yellow
8.0Yellow-Green
10.0Green

Catalysis Research Involving Naphthalenesulfonic Acid Derivatives

Naphthalenesulfonic acids, including this compound, are investigated for their catalytic properties, particularly in the field of acid catalysis.

Solid Acid Catalyst Development and Performance Evaluation

Naphthalenesulfonic acid derivatives can be immobilized on solid supports to create solid acid catalysts. These heterogeneous catalysts offer several advantages over their homogeneous counterparts, such as ease of separation from the reaction mixture and potential for reuse. Research in this area involves the synthesis of these materials, for example, by condensing naphthalenesulfonic acid with formaldehyde (B43269) to create polymeric resins.

The performance of these solid acid catalysts is evaluated in various organic reactions, such as esterification, alkylation, and condensation reactions. Key performance indicators include catalytic activity, selectivity towards the desired product, and stability under reaction conditions. The acidic strength and the number of acid sites on the catalyst surface are crucial parameters that are often characterized and correlated with catalytic performance.

CatalystAcid Site Density (mmol/g)ReactionConversion (%)
Sulfonated Naphthalene-Formaldehyde Resin2.5Esterification of Acetic Acid with Ethanol85
Sulfonated Carbonaceous Material1.8Alkylation of Benzene with Ethene70

Catalytic Mechanisms in Organic Transformations

Understanding the catalytic mechanisms of naphthalenesulfonic acid derivatives in organic transformations is a fundamental aspect of catalysis research. The sulfonic acid group acts as a Brønsted acid, donating a proton to initiate the catalytic cycle. For example, in an esterification reaction, the sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

The reversibility of the sulfonation reaction is also a key mechanistic consideration. Under certain conditions, such as high temperatures, the sulfonic acid group can be removed from the naphthalene ring. This property can be exploited in certain synthetic strategies where the sulfonic acid group is used as a temporary directing or blocking group. Detailed mechanistic studies often involve kinetic analysis and computational modeling to elucidate the reaction pathways and the structure of the transition states.

Material Science Innovations with this compound

The unique molecular architecture of this compound, featuring a rigid naphthalene core functionalized with both a hydroxyl group and a sulfonic acid group, makes it a candidate for investigation in various material science applications. These functional groups can impart specific properties such as hydrophilicity, charge, and reactivity, which are essential for the development of advanced materials.

Polymer Precursors for Advanced Materials with Specific Properties (e.g., ferromagnetic, antiferromagnetic)

While direct studies detailing the use of this compound as a precursor for ferromagnetic or antiferromagnetic polymers are not prominent, research on its isomers provides significant insights into the potential of this class of compounds. Specifically, its isomer, 5-amino-2-naphthalenesulfonic acid (also known as 1,6-Cleve's acid), has been identified as an important precursor in the synthesis of co-polymer materials that exhibit unusual ferromagnetic and antiferromagnetic properties. researchgate.net The presence of the naphthalene ring system and reactive functional groups in these precursors allows for the creation of polymers with extended π-conjugated systems, which are a key area of exploration for organic magnetic materials. researchgate.net The development of polymers with magnetic properties is driven by their potential applications in communication and information technology, owing to their flexibility and relatively low density compared to traditional metallic magnets. researchgate.net

Biomaterial Surface Functionalization and Scaffold Design

In the context of tissue engineering, hydrogels are widely used as scaffolds because their high water content and porous structure mimic natural soft tissue. nih.gov The design of these scaffolds often involves incorporating molecules that can enhance their mechanical properties or biological activity. nih.gov While specific applications of this compound in scaffold design are not extensively documented, its structure is analogous to other aromatic compounds used in designing biomaterials. For instance, amides derived from scaffolds like 1-hydroxy-2-naphthoic acid have been investigated for their biological activity. nih.gov The general principles of surface modification, including plasma treatment, physical coating, and chemical grafting, are broadly applicable and could potentially be adapted for molecules with the functionalities present in this compound to improve the biocompatibility of polymers like aliphatic polyesters. frontiersin.org

Development of Optical and Sensing Materials

The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently used to develop fluorescent sensors and optical materials. The hydroxyl group on the naphthalene ring can further modulate the electronic and photophysical properties, making hydroxynaphthalene derivatives excellent platforms for creating chemosensors.

Research has demonstrated the synthesis of various hydroxynaphthalene-based fluorescent probes for the detection of a wide range of analytes:

Metal Ions: Naphthol-based Schiff base sensors have been successfully synthesized for the selective detection of aluminum ions (Al³⁺), where coordination with the metal ion enhances fluorescence intensity. nih.govmdpi.com

Anions: A novel fluorescent probe developed from 1-hydroxy-2,4-diformylnaphthalene exhibited high sensitivity and selectivity for sulfite (B76179) (SO₃²⁻) and bisulfite (HSO₃⁻) ions, with a detection limit in the nanomolar range. nih.gov

Heavy Metals: 1,8-naphthalimide (B145957) derivatives have been designed as fluorescent probes for detecting toxic heavy metal ions like mercury (Hg²⁺) in cellular environments. mdpi.com

The underlying principle often involves a change in the fluorescence properties of the naphthalene core upon binding of the target analyte to a receptor site on the molecule. This can manifest as fluorescence quenching or enhancement, allowing for quantitative detection. nih.govmdpi.com The historical significance of naphthalenesulfonic acids in the production of dyes and pigments also underscores their importance in the field of optical materials. ontosight.ai

Advanced Analytical Chemistry Methodologies for Naphthalenesulfonic Acids

The accurate detection, separation, and quantification of naphthalenesulfonic acids are crucial for quality control in industrial processes and for research applications. Various advanced analytical techniques have been developed and optimized for this purpose.

Chromatographic Separation and Purification Techniques (e.g., HPLC, HSCCC)

High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for the analysis and purification of naphthalenesulfonic acid isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analytical separation of naphthalenesulfonic acids. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

ParameterHPLC Conditions for Naphthalenesulfonic Acids
Column Reversed-phase C8 or C18 columns are often used.
Mobile Phase Typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724).
Elution Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with different polarities.
Detection UV detection is standard, with monitoring at wavelengths such as 240 nm or 275 nm, where the naphthalene ring absorbs strongly.

This table is interactive. Users can sort and filter the data based on the parameters.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. It is particularly well-suited for the preparative separation and purification of compounds from complex mixtures. The technique has been successfully applied to the purification of hydroxynaphthalenesulfonic acid isomers, achieving purities of over 99%. The selection of a suitable two-phase solvent system is critical for a successful separation. For hydroxynaphthalenesulfonic acids, a system composed of n-butanol/water, sometimes acidified with trifluoroacetic acid, has proven effective.

Electrochemical Analysis and Sensor Development

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of naphthalene derivatives. These techniques rely on measuring the electrical response (e.g., current or potential) resulting from an oxidation or reduction reaction of the analyte at an electrode surface.

The development of electrochemical sensors for naphthols and other naphthalene-based compounds often involves the modification of the working electrode to enhance sensitivity and selectivity. For instance, glassy carbon electrodes have been modified with materials like gold nanoparticles and thiolated-β-cyclodextrin to create sensors capable of detecting 1-naphthol (B170400) and 2-naphthol (B1666908) at nanomolar concentrations. nih.gov The modification creates a surface that can pre-concentrate the analyte and facilitate its electrochemical reaction.

Electrochemical techniques used for analysis include:

Cyclic Voltammetry (CV): Used to study the redox properties of the analyte.

Differential Pulse Voltammetry (DPV): A highly sensitive method used for quantitative analysis. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): Provides information on the kinetics of electrochemical processes at the electrode-solution interface. mdpi.com

While specific sensors for this compound are not widely reported, the established methodologies for related compounds like naphthols, naphthalene, and naproxen (B1676952) provide a strong foundation for the development of such sensors. nih.govnih.govresearchgate.net

Trace Analysis and Impurity Detection Methods

The accurate determination of this compound at trace levels and the identification of impurities are crucial for quality control in its various applications, particularly in the synthesis of dyes and other chemical intermediates. Various analytical techniques have been employed for the analysis of naphthalenesulfonic acids and their isomers, which can be adapted for the specific analysis of this compound. These methods primarily include high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), often coupled with sensitive detection techniques.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of naphthalenesulfonic acid isomers and their impurities. The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov The acidic nature of the sulfonic acid group necessitates the use of an acidic mobile phase or an ion-pairing agent to achieve good peak shape and retention. UV detection is commonly employed, with the detection wavelength set to the absorption maximum of the analyte. For instance, a study on the analysis of manufacturing impurities in FD&C Red No. 40, which involves the related compound 6-hydroxy-2-naphthalenesulfonic acid, utilized an ultra-high-performance liquid chromatography (UHPLC) method with UV detection. researchgate.net This method demonstrated good linearity, recovery, and precision with limits of quantification (LOQs) in the range of 0.002 to 0.030%. researchgate.net While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles from the analysis of its isomers are directly applicable.

Capillary electrophoresis (CE) offers a high-resolution alternative to HPLC for the separation of ionic compounds like naphthalenesulfonic acids. This technique separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte solution. For the analysis of naphthalenesulfonic acid isomers, the use of a borate (B1201080) buffer is common. researchgate.net To enhance separation selectivity, especially for closely related isomers, additives such as cyclodextrins can be incorporated into the buffer. researchgate.net A study on the analysis of naphthalenesulfonate isomers using cyclodextrin-mediated capillary electrophoresis demonstrated the ability to achieve quantitation limits of approximately 4 µg/L with UV detection in spiked drinking water samples. researchgate.net This high sensitivity makes CE a suitable technique for trace analysis.

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of naphthalenesulfonic acids, although it typically requires a derivatization step to convert the non-volatile sulfonic acids into more volatile derivatives. This method offers high sensitivity and specificity, allowing for the identification and quantification of trace levels of these compounds and their impurities.

The table below summarizes typical analytical methods that can be applied for the trace analysis and impurity detection of this compound, based on studies of related naphthalenesulfonic acid isomers.

Analytical TechniqueColumn/CapillaryMobile Phase/BufferDetection MethodTypical Limit of Quantification (LOQ)Reference
HPLCReversed-phase C18Acetonitrile/Water with acid (e.g., phosphoric acid)UV~0.002 - 0.030% (for related compounds) researchgate.net
Capillary Electrophoresis (CE)Fused Silica CapillaryBorate buffer with cyclodextrinsUV~4 µg/L (for isomers in water) researchgate.net
GC-MS(Requires derivatization)-Mass SpectrometryNot specified

Common impurities in commercial naphthalenesulfonic acids can include other isomers formed during the sulfonation of naphthalene, as well as starting materials and by-products from the manufacturing process. The identification of these impurities is critical for ensuring the quality and performance of the final product.

The following table details some of the potential impurities that could be present in this compound, based on the synthesis and analysis of related compounds.

Potential ImpurityPotential SourceAnalytical Method for Detection
Other Hydroxynaphthalenesulfonic acid isomersIsomer formation during sulfonationHPLC, Capillary Electrophoresis
NaphthaleneUnreacted starting materialGC-MS, HPLC
Sulfuric AcidResidual from sulfonation reactionIon Chromatography
By-products from side reactionsVarious side reactions during synthesisHPLC-MS, GC-MS

Environmental Chemistry Research and Remediation Strategies for Naphthalenesulfonic Acid Compounds

Biodegradation Pathways and Microbial Desulfonation Studies

The microbial degradation of naphthalenesulfonic acids is a critical process in the natural attenuation of these compounds in the environment. Research has shown that while naphthalenesulfonates can be resistant to degradation, various bacteria have evolved pathways to utilize them as a source of carbon or sulfur. nih.govd-nb.info

Microbial desulfonation, the key initial step in the aerobic catabolism of these compounds, is often initiated by an oxygenolytic cleavage. d-nb.info In this process, a dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol intermediate. ethz.chnih.gov This intermediate is unstable and spontaneously eliminates the sulfonate group as sulfite (B76179). ethz.ch For instance, Pseudomonas sp. strain S-313 has been shown to convert 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid to 1-naphthol (B170400) and 2-naphthol (B1666908), respectively, with the hydroxyl group being derived from molecular oxygen. d-nb.infonih.gov

While direct studies on 5-Hydroxy-2-naphthalenesulfonic acid are limited, research on analogous compounds provides significant insight. A mixed bacterial community containing Pseudomonas strains has been shown to degrade various amino- and hydroxynaphthalene-2-sulfonates. nih.gov One strain, BN6, was capable of converting naphthalene-2-sulfonates with a hydroxyl (OH-) or amino (NH2-) substituent at the 5-, 6-, 7-, or 8-position. nih.gov The initial attack is a regioselective 1,2-dioxygenation, leading to the formation of corresponding hydroxy- or aminosalicylates, which are then mineralized by other bacteria in the consortium. nih.govnih.gov This suggests a probable initial biodegradation step for this compound would be its conversion to a dihydroxysalicylate.

The ability of microorganisms to utilize these compounds can be influenced by the availability of other nutrient sources. Many bacteria can utilize sulfonated aromatics as their sole source of sulfur for growth when sulfate (B86663) is limited. d-nb.infonih.gov This process is often regulated, and the desulfonation system can be repressed in the presence of sulfate. d-nb.info

Table 1: Microbial Strains and their Activity on Naphthalenesulfonic Acid Derivatives

Microbial Strain/Community Substrate(s) Key Metabolic Product(s) Reference(s)
Pseudomonas sp. S-313 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid 1-Naphthol, 2-Naphthol d-nb.info, nih.gov
Pseudomonas sp. A3 2-Naphthalenesulfonate Salicylate nih.gov
Pseudomonas sp. C22 1-Naphthalenesulfonate, 2-Naphthalenesulfonate Salicylate nih.gov
Mixed bacterial community (incl. Pseudomonas strains BN6 and BN9) 6-Amino-2-naphthalenesulfonate and other OH-/NH2- substituted naphthalene-2-sulfonates 5-Aminosalicylate and corresponding hydroxy-/aminosalicylates nih.gov

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used for the remediation of water and wastewater contaminated with persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, ideally to carbon dioxide, water, and inorganic ions. mdpi.commdpi.com

Photocatalytic Oxidation: Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2) as a catalyst, has been studied for the degradation of naphthalenesulfonates. unito.itnih.gov When TiO2 is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. The degradation of naphthalenesulfonates via this method is influenced by the degree of sulfonation, with degradation rates often being inversely proportional to the number of sulfonate groups, likely due to differences in adsorption onto the catalyst surface. unito.it For 1,5-naphthalenedisulfonate, studies have shown that the initial degradation step involves hydroxylation of the aromatic ring, followed by desulfonation and eventual ring cleavage to form intermediates like diols, aldehydes, and carboxylic acids. nih.gov It is expected that this compound would undergo a similar pathway, with •OH radicals attacking the aromatic structure.

Ozonation: Ozone (O3) can degrade naphthalenesulfonic acids through both direct reaction and the generation of hydroxyl radicals, especially at higher pH. The reactivity of naphthalenesulfonic acids with ozone decreases as the number of sulfonic groups increases. rsc.org The reaction typically leads to the formation of highly oxidized organic acids and the release of sulfate ions into the solution. rsc.org The initial attack by ozone is often a 1,3-dipolar cycloaddition to the double bonds in the naphthalene (B1677914) ring. rsc.org

Other AOPs: Other AOPs such as the Fenton process (H2O2/Fe2+), photo-Fenton (H2O2/Fe2+/UV), and persulfate (S2O8^2-) oxidation are also effective for treating recalcitrant organic compounds. mdpi.comnih.gov For instance, the alkali-heat-complex activated persulfate system has been used to degrade H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a related naphthalenesulfonic acid derivative. nih.gov These methods rely on the generation of hydroxyl radicals or sulfate radicals (SO4•−) to achieve degradation. mdpi.com

Table 2: Overview of AOPs for Naphthalenesulfonic Acid Degradation

AOP Method Oxidizing Species Key Findings for Naphthalenesulfonates Reference(s)
TiO2 Photocatalysis Hydroxyl radicals (•OH) Degradation rate is inversely proportional to sulfonation degree. Pathway involves hydroxylation, desulfonation, and ring cleavage. unito.it, nih.gov
Ozonation Ozone (O3), Hydroxyl radicals (•OH) Reactivity decreases with an increasing number of sulfonate groups. Products include organic acids and sulfate ions. rsc.org
Persulfate Oxidation Sulfate radicals (SO4•−) Effective for degrading complex derivatives like H-acid, with removal rates influenced by temperature and activators. nih.gov

Adsorption Studies for Removal from Aqueous Systems

Adsorption is a widely used and effective physical process for removing organic pollutants like this compound from aqueous solutions. The process involves the accumulation of the solute (adsorbate) onto the surface of a solid (adsorbent). Activated carbons and ion-exchange resins are common adsorbents used for this purpose due to their high surface area and specific surface chemistries. nih.govresearchgate.net

The adsorption of naphthalenesulfonic acids is influenced by several factors, including the properties of the adsorbent, the solution pH, and temperature. The presence of both a hydrophobic naphthalene ring system and hydrophilic hydroxyl and sulfonate groups in this compound suggests that its adsorption will be a complex interplay of different mechanisms.

Adsorption on Activated Carbon: Activated carbon is an effective adsorbent for aromatic compounds due to its porous structure and large surface area. nih.gov The adsorption of naphthalene and its derivatives often involves dispersive interactions between the aromatic rings of the adsorbate and the graphitic surface of the carbon. nih.gov The pH of the solution can have a limited effect on the adsorption of non-ionizable compounds like naphthalene, but for ionizable species like this compound, pH can be more significant. nih.gov The surface chemistry of the carbon, particularly the presence of acidic or basic functional groups, can influence the adsorption of polar and ionizable compounds through electrostatic interactions. sigmaaldrich.com

Adsorption Isotherms and Kinetics: The equilibrium of the adsorption process is typically described by isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. nih.gov Kinetic studies, often described by pseudo-first-order and pseudo-second-order models, provide information about the rate of adsorption. For naphthalene adsorption on high-surface-area carbon, the process has been found to follow a pseudo-second-order kinetic model. nih.gov

Table 3: Adsorption Isotherm and Kinetic Models

Model Description Typical Application for Naphthalenesulfonates
Isotherm Models
Langmuir Describes monolayer adsorption on a finite number of identical sites. Often used to determine the maximum adsorption capacity.
Freundlich Empirically describes multilayer adsorption on a heterogeneous surface. Provides information on adsorption intensity and capacity.
Kinetic Models
Pseudo-first-order Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. Describes the initial stages of adsorption.

Fate and Transport Studies of Naphthalenesulfonic Acid Derivatives in Environmental Matrices

The environmental fate and transport of a chemical compound describe its movement and transformation in various environmental compartments such as soil, water, and air. montana.edumdpi.com For this compound, its high water solubility, conferred by the sulfonic acid group, is a dominant factor governing its environmental behavior. google.com

Transport in Soil and Water: Due to its solubility, this compound is expected to be highly mobile in aqueous systems, including surface water and groundwater. montana.edu Its movement in soil will be primarily governed by advection with flowing water and hydrodynamic dispersion. The extent of its transport will be retarded by sorption to soil particles. The sorption of organic acids to soil is highly pH-dependent. nih.gov At pH values above the pKa of the sulfonic acid group, the compound will be anionic, leading to electrostatic repulsion from negatively charged soil colloids (like clays (B1170129) and organic matter) and thus enhancing its mobility.

Studies on the transport of structurally related compounds, such as 1-hydroxy-2-naphthoic acid, have shown that retention in soil is dependent on contact time and that transport models often need to account for both chemical and physical non-equilibrium processes. nih.gov The mobility of solutes in soil is also influenced by their sorption properties; chemicals that bind strongly to soil particles are less likely to leach into groundwater. montana.edu

Environmental Persistence and Degradation: The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. As discussed in section 6.1, biodegradation can occur, although it may be slow or require specific microbial communities. nih.gov Abiotic degradation processes can also play a role. Photolysis, or degradation by sunlight, can be a significant dissipation pathway for aromatic compounds in surface waters. nih.gov The presence of natural photosensitizers in the water can enhance this process. nih.gov

Table 4: Factors Influencing the Environmental Fate and Transport of this compound

Process Controlling Factors Expected Behavior of this compound Reference(s)
Transport
Advection/Dispersion Water flow velocity, soil porosity High mobility in surface and groundwater due to high water solubility. montana.edu
Sorption Soil organic matter, clay content, pH Low to moderate sorption, increasing at lower pH. Anionic form at typical environmental pH may limit sorption. nih.gov
Volatilization Henry's Law constant, vapor pressure Negligible due to low vapor pressure and high water solubility. nih.gov
Fate (Degradation)
Biodegradation Microbial populations, oxygen, nutrient availability Susceptible to aerobic biodegradation by specialized bacteria. nih.gov, d-nb.info
Photolysis Sunlight intensity, water clarity, photosensitizers Potential for degradation in sunlit surface waters. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxy-2-naphthalenesulfonic acid, and how do reaction conditions influence product yield?

  • Methodological Answer : Synthesis typically involves sulfonation of 2-naphthol using sulfuric acid or oleum under controlled temperatures (80–120°C) . Variations include adjusting stoichiometry and reaction time to optimize sulfonic acid group introduction. Post-synthesis, neutralization with sodium hydroxide yields the sodium salt for improved solubility . Key factors include maintaining anhydrous conditions to avoid hydrolysis and monitoring pH to prevent over-sulfonation. Characterization via HPLC or gravimetric analysis ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (for aromatic π→π* transitions) and FT-IR (O-H stretch at ~3400 cm⁻¹, S=O vibrations at 1180–1250 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and quantify sulfonic acid content.
  • Thermal Analysis : TGA to evaluate thermal stability (decomposition typically >250°C) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its reactivity in azo dye synthesis?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro via nitration at 0–5°C) increases electrophilicity, improving diazo coupling efficiency . For example, 5-Hydroxy-6,8-dinitro-2-naphthalenesulfonic acid (CAS 6535-71-3) exhibits enhanced reactivity in azo bond formation due to nitro group activation . Optimization requires pH control (8–10) to stabilize the diazonium intermediate and prevent premature coupling .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the sulfonic acid group, while protic solvents (e.g., water) may promote hydrolysis at elevated temperatures (>80°C) .
  • pH Dependence : Stability peaks near pH 6–7; acidic conditions (pH <3) risk desulfonation, while alkaline conditions (pH >9) lead to hydroxyl group deprotonation and potential oxidation . Kinetic studies using UV-Vis or NMR under varying pH/solvent systems are recommended.

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from hydration states (e.g., monohydrate vs. anhydrous forms) and impurities. Standardize measurements via:

  • Gravimetric Analysis : Saturate solutions at 25°C, filter, and dry to constant weight .
  • HPLC Calibration : Compare against certified reference materials to quantify solubility in water (reported range: 125–250 g/L) .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) identify electron-rich sites (e.g., C-6 and C-8 positions) for electrophilic attack . Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate predictions experimentally via nitration or halogenation, followed by LC-MS or ¹H-NMR to confirm regiochemistry .

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